molecular formula C15H17ClFN3 B7634028 3-[[(3-chloro-2-fluorophenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine

3-[[(3-chloro-2-fluorophenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine

Cat. No. B7634028
M. Wt: 293.77 g/mol
InChI Key: VSLOXAZCVQYLMQ-UHFFFAOYSA-N
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Description

3-[[(3-chloro-2-fluorophenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine, also known as CFM-2, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. CFM-2 is a selective and potent inhibitor of the dopamine transporter (DAT), which plays a crucial role in regulating the levels of dopamine in the brain.

Mechanism of Action

The mechanism of action of 3-[[(3-chloro-2-fluorophenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine involves the selective inhibition of DAT, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, 3-[[(3-chloro-2-fluorophenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine increases the levels of dopamine in the synaptic cleft, leading to enhanced dopamine signaling. This mechanism of action has been extensively studied in vitro and in vivo, and has been shown to be highly selective and potent.
Biochemical and Physiological Effects
3-[[(3-chloro-2-fluorophenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 3-[[(3-chloro-2-fluorophenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine increases the levels of extracellular dopamine in the striatum, a brain region that is involved in reward and motivation. In vivo studies have shown that 3-[[(3-chloro-2-fluorophenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine enhances locomotor activity and induces stereotypy in rodents, which are behaviors that are associated with increased dopamine signaling. These effects have been shown to be dose-dependent and highly selective for DAT.

Advantages and Limitations for Lab Experiments

3-[[(3-chloro-2-fluorophenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine has several advantages for use in lab experiments. It is highly selective and potent, making it an ideal tool for studying the role of DAT in dopamine signaling and related disorders. It has also been extensively validated in vitro and in vivo, making it a reliable tool for scientific research. However, 3-[[(3-chloro-2-fluorophenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine has several limitations. It is a relatively expensive compound, which may limit its use in some labs. It also has a short half-life, which may require frequent dosing in some experiments.

Future Directions

There are several future directions for research on 3-[[(3-chloro-2-fluorophenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine. One area of research is the development of new DAT inhibitors that are more selective and potent than 3-[[(3-chloro-2-fluorophenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine. Another area of research is the use of 3-[[(3-chloro-2-fluorophenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine as a tool compound to study the role of DAT in other disorders, such as depression and anxiety. Finally, 3-[[(3-chloro-2-fluorophenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine could be used as a starting point for the development of new drugs for the treatment of dopamine-related disorders.

Synthesis Methods

The synthesis of 3-[[(3-chloro-2-fluorophenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine involves several steps, including the reaction of 3-chloro-2-fluorobenzylamine with 2-dimethylaminoethyl chloride to form the intermediate compound, followed by reaction with 2-bromomethylpyridine. The final product is obtained after purification by column chromatography. The synthesis of 3-[[(3-chloro-2-fluorophenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine has been optimized to yield high purity and high yield.

Scientific Research Applications

3-[[(3-chloro-2-fluorophenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine has been extensively studied for its potential applications in the field of scientific research. It is widely used as a tool compound to study the role of DAT in dopamine signaling and related disorders, such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. 3-[[(3-chloro-2-fluorophenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine has been shown to selectively inhibit DAT with high potency, making it an ideal tool for studying the role of DAT in these disorders.

properties

IUPAC Name

3-[[(3-chloro-2-fluorophenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClFN3/c1-20(2)15-12(6-4-8-19-15)10-18-9-11-5-3-7-13(16)14(11)17/h3-8,18H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLOXAZCVQYLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)CNCC2=C(C(=CC=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(3-chloro-2-fluorophenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine

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